Physicochemical Differentiation: Lipophilicity and Rotatable Bond Profile vs. PP3 (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
The target compound exhibits a computed XLogP3-AA of 4.1 versus ~2.5 for PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), an increase of approximately 1.6 log units attributable to the combined effect of the N-phenyl group and the m-tolyl N1 substituent [1][2]. Additionally, the target compound possesses 3 rotatable bonds compared to 1 for PP3, conferring greater conformational flexibility in the hinge-binding region [1][2]. In the 4-(phenylamino)pyrazolo[3,4-d]pyrimidine series, lipophilicity is a known determinant of cellular permeability and kinase selectivity; Traxler et al. reported that compounds with higher logP values generally demonstrated improved cellular activity, though with potential trade-offs in solubility [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1; Rotatable bonds = 3; HBD = 1; HBA = 4 |
| Comparator Or Baseline | PP3 (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine): XLogP3-AA ≈ 2.5; Rotatable bonds = 1; HBD = 1; HBA = 4 |
| Quantified Difference | Δ XLogP3-AA ≈ +1.6; Δ Rotatable bonds = +2 |
| Conditions | Computed properties via XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15); no experimental logP/logD data available |
Why This Matters
The ~1.6 log unit higher lipophilicity predicts enhanced membrane permeability relative to PP3, which is a critical parameter for cell-based kinase assays and intracellular target engagement studies.
- [1] PubChem. N-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Computed Properties. CID 946944. View Source
- [2] PubChem. 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP3). Computed Properties. CID 5311. View Source
- [3] Traxler, P.; et al. J. Med. Chem. 1997, 40 (22), 3601–3616. SAR discussion on the relationship between substituent lipophilicity and cellular EGFR inhibition potency. View Source
